molecular formula C13H21NO B13316430 2-(Pentylamino)-2-phenylethan-1-ol

2-(Pentylamino)-2-phenylethan-1-ol

Cat. No.: B13316430
M. Wt: 207.31 g/mol
InChI Key: FOXVRTVIOICVLP-UHFFFAOYSA-N
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Description

2-(Pentylamino)-2-phenylethan-1-ol is a β-amino alcohol characterized by a pentylamino (-NH-C₅H₁₁) substituent attached to a 2-phenylethanol backbone. For instance, compounds like 2-(benzylamino)-2-phenylethan-1-ol are synthesized by reacting 2-phenylethan-1-ol derivatives with appropriate amines under reflux conditions . This structural motif is common in pharmaceutical intermediates, such as pyrrolopyrimidine-based EGFR inhibitors , where amino alcohol derivatives serve as chiral building blocks.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-(pentylamino)-2-phenylethanol

InChI

InChI=1S/C13H21NO/c1-2-3-7-10-14-13(11-15)12-8-5-4-6-9-12/h4-6,8-9,13-15H,2-3,7,10-11H2,1H3

InChI Key

FOXVRTVIOICVLP-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(CO)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentylamino)-2-phenylethan-1-ol typically involves the reaction of phenylacetaldehyde with pentylamine under controlled conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and yield, including the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Pentylamino)-2-phenylethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced further to form different amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or alcohols.

Scientific Research Applications

2-(Pentylamino)-2-phenylethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pentylamino)-2-phenylethan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include modulation of neurotransmitter systems, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • In contrast, the benzylamino derivative exhibits even higher lipophilicity (logP ~2.9) due to its aromatic moiety .
  • Polarity: Dimethylamino and ethylamino derivatives are more polar, favoring aqueous solubility (e.g., 2-(dimethylamino)-1-phenylethan-1-ol has a calculated logP of 1.1) .

Biological Activity

2-(Pentylamino)-2-phenylethan-1-ol, also known as 2-PEtOH, is a compound that has garnered attention for its biological activities, particularly in relation to its bacteriostatic properties and interactions with cellular membranes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pentylamino group attached to a phenylethanol backbone. This amphipathic nature allows it to interact with biological membranes, influencing various cellular processes.

Membrane Interaction

Research has shown that 2-PEtOH affects bacterial viability by partitioning into cellular membranes, which disrupts their integrity and function. The compound's hydrophobic properties facilitate its incorporation into lipid bilayers, leading to increased membrane fluidity and altered lipid organization. This disruption can affect the dimerization of transmembrane proteins and overall membrane structure, which is crucial for maintaining cellular homeostasis .

Bacteriostatic Activity

The bacteriostatic activity of 2-PEtOH has been linked to its ability to interfere with DNA, RNA, and protein synthesis in bacteria. Notably, the conversion of 2-PEtOH into phenylacetaldehyde enhances its toxicity towards bacterial cells . Studies indicate a positive correlation between the hydrophobicity of 2-PEtOH derivatives and their bacteriostatic effects, suggesting that modifications to the compound's structure could enhance its antimicrobial properties .

In Vitro Studies

In vitro studies have demonstrated that 2-PEtOH exhibits significant bacteriostatic effects against various bacterial strains. For instance, a study showed that increasing concentrations of 2-PEtOH led to a proportional decrease in bacterial growth rates, indicating its potential as a preservative in pharmaceutical and cosmetic formulations .

Case Studies

A notable case study involved the examination of 2-PEtOH derivatives in relation to their antimicrobial efficacy. Researchers found that certain derivatives displayed enhanced antibacterial activity compared to the parent compound. This suggests that structural modifications can yield compounds with improved therapeutic profiles .

Comparative Analysis of Related Compounds

Compound NameBacteriostatic ActivityMechanism of ActionNotes
This compound (2-PEtOH)ModerateMembrane disruptionAmphipathic nature aids in membrane integration
Phenylacetic AcidHighMembrane interactionSimilar structural features
TyrosolLowSurface adhesionDoes not significantly alter membrane structure

Potential Therapeutic Applications

Given its biological activity, this compound has potential applications in:

  • Antimicrobial Agents : Its ability to inhibit bacterial growth makes it a candidate for developing new antimicrobial agents.
  • Preservatives : Its stability and efficacy against microbial contamination position it as a useful preservative in various industries.

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